Varioxepine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

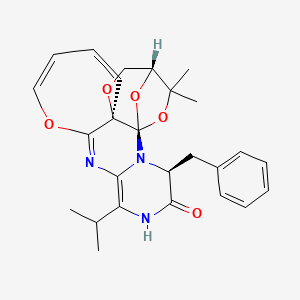

Varioxepine A is a fungal metabolite originally isolated from P. variotii . It is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif . It is active against the plant pathogenic fungus F. graminearum .

Synthesis Analysis

Varioxepine A was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The unambiguous assignment of the planar structure and relative configuration was precluded by NMR experiments and solved by single crystal X-ray analysis .Molecular Structure Analysis

The molecular structure of Varioxepine A is characterized by a new oxa-cage . It is a 3H-oxepine-containing alkaloid . The absolute configuration was established by DFT conformational analysis and TDDFT-ECD calculations .Physical And Chemical Properties Analysis

Varioxepine A has a molecular formula of C26H29N3O5 and a formula weight of 463.5 . It is a solid in its pure form .科学研究应用

Marine Biology Research

Varioxepine A is a new 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . This discovery has implications for marine biology research, particularly in the study of marine algal-derived fungi and their potential to produce novel compounds .

Structural Chemistry

The structure of Varioxepine A is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo [3.2.1]octane motif . This unique structure can be a subject of interest in structural chemistry, providing opportunities for further exploration and understanding of such complex structures .

Antimicrobial Research

Varioxepine A has shown inhibitory effects against the plant pathogenic fungus Fusarium graminearum . This suggests potential applications in antimicrobial research, particularly in the development of antifungal agents .

Agricultural Applications

Given its antimicrobial properties, Varioxepine A could potentially be used in agriculture to protect crops from fungal pathogens . Its effectiveness against Fusarium graminearum, a common pathogen affecting a variety of crops, is particularly noteworthy .

Drug Discovery and Development

The unique structure and biological activity of Varioxepine A make it a potential candidate for drug discovery and development . However, further research would be needed to assess its safety, efficacy, and potential therapeutic applications .

Biochemical Analysis

The methods used to isolate and characterize Varioxepine A, including various spectroscopic techniques and X-ray crystallographic analysis , highlight its role in advancing biochemical analysis techniques .

作用机制

属性

IUPAC Name |

(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRCCRWGGJKTKC-GZLQHJCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Varioxepine A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)